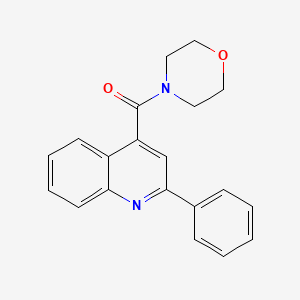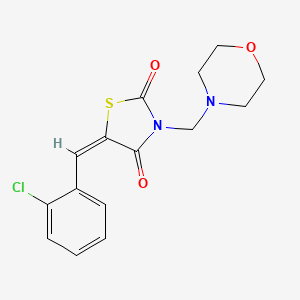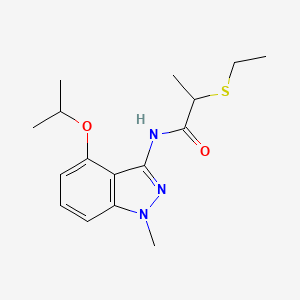
4-(4-morpholinylcarbonyl)-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylcarbonyl)-2-phenylquinoline, also known as PPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the family of quinoline-based compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. PPQ has been of particular interest due to its ability to selectively target and inhibit the activity of certain enzymes involved in cellular signaling pathways, making it a promising tool for studying these processes in vitro and in vivo.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
morpholin-4-yl-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPHNNHIIYMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352078 |
Source


|
| Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88067-73-6 |
Source


|
| Record name | Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)
![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)
![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)
![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)
![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)
![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)